molecular formula C19H24ClN5O3S B6476895 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 2640836-07-1

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6476895
CAS No.: 2640836-07-1
M. Wt: 437.9 g/mol
InChI Key: NJVVDMJQSAEKEO-UHFFFAOYSA-N
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Description

The compound 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide features a piperidine core linked to a sulfonamide group and a substituted pyrimidine ring. Key structural elements include:

  • A piperidine ring at position 4, functionalized with a methylamino-pyrimidine moiety.
  • A 5-chloropyrimidin-2-yl group, which introduces steric and electronic effects.

Properties

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-23(2)29(27,28)17-6-4-14(5-7-17)18(26)25-10-8-16(9-11-25)24(3)19-21-12-15(20)13-22-19/h4-7,12-13,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVVDMJQSAEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS Number: 2640836-07-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN5O3SC_{19}H_{24}ClN_{5}O_{3}S with a molecular weight of 437.9 g/mol. The structure incorporates a piperidine ring, a chloropyrimidine moiety, and a sulfonamide group, which are known for their diverse biological activities.

1. Antibacterial Activity

Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. In one study, compounds similar to the target compound demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfonamide functionalities is believed to enhance the antibacterial efficacy through mechanisms involving bacterial enzyme inhibition.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly its inhibitory effects on acetylcholinesterase (AChE) and urease. A series of synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs . The sulfonamide group is known for its ability to bind to enzyme active sites, thereby inhibiting their function.

Enzyme IC50 Values (µM)
Acetylcholinesterase (AChE)2.14 - 6.28
Urease1.13 - 6.28

Case Studies

A notable case study involved the synthesis and evaluation of similar piperidine derivatives, which revealed significant antitumor activity in mouse models . These findings suggest that modifications in the piperidine structure can lead to enhanced biological activity, warranting further exploration of the target compound.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Activity
Substituent Compound Example Impact on Properties
5-Chloropyrimidine Target Compound Balanced solubility and binding affinity; moderate logP.
5-Bromopyrimidine Increased molecular weight; potential for enhanced π-π interactions.
4-Fluoro/Trifluoromethyl Enhanced membrane permeability; higher hydrophobicity.
Table 2: Pharmacokinetic Comparison
Compound logP (Predicted) Oral Bioavailability Key Functional Groups
Target Compound ~3.5 Moderate N,N-dimethylbenzenesulfonamide, 5-chloropyrimidine
Chromenopyrimidine 3.2 High Piperidine, chromenopyrimidine
~4.0 Low 5-bromopyrimidine, 4-methylbenzenesulfonamide

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